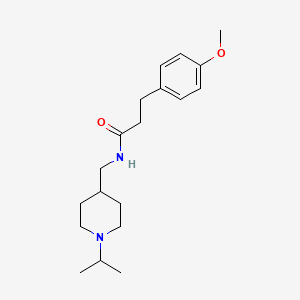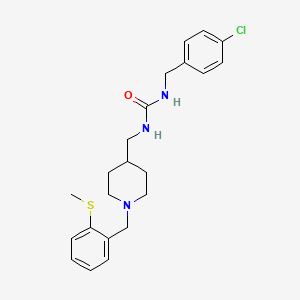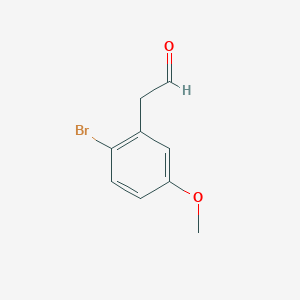
N-((1-isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as 'IPMP' and is classified as a piperidine derivative.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
Secondary metabolites from the endophytic fungus Botryosphaeria dothidea, isolated from white cedar (Melia azedarach L.), have been investigated for their antimicrobial, antioxidant, and cytotoxic activities. Although the specific compound N-((1-isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide is not directly mentioned, related metabolites, including α-pyridone and ceramide derivatives, were found to significantly inhibit the growth of Bacillus subtilis and Staphylococcus aureus. These compounds also displayed potent antifungal activity against the plant pathogen Alternaria solani and showed notable DPPH radical scavenging activities, indicating their potential in antimicrobial and antioxidant applications (Jian Xiao et al., 2014).
Cytotoxicity Against Cancer Cells
The synthesis of polyfunctionalized piperidone oxime ethers, including derivatives with isopropyl substituents similar to the structure of interest, has been evaluated for cytotoxicity against the HeLa cell line (human cervical carcinoma). These studies suggest that modifications on the piperidone framework can lead to compounds with promising anticancer activity, providing a basis for further exploration of N-((1-isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide in cancer research (P. Parthiban et al., 2011).
Pharmacokinetic Studies
In the context of pharmacokinetics and metabolism, the study of similar compounds, such as TZT-1027 (a cytotoxic dolastatin 10 derivative), offers insights into the absorption, distribution, metabolism, and elimination (ADME) characteristics that could be relevant for N-((1-isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide. These studies reveal low clearance, moderate distribution, and extensive metabolism, suggesting potential considerations for the pharmacokinetic profile of related compounds (Milly E. de Jonge et al., 2005).
Selective Receptor Binding
Research into N-substituted derivatives of piperidines for selective sigma(1) receptor affinity indicates that structural modifications, such as those found in N-((1-isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide, can lead to compounds with high potency and selectivity. This selectivity has implications for the development of therapeutic agents targeting specific receptors, demonstrating the broader applicability of such compounds in medicinal chemistry (F. Berardi et al., 2005).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-15(2)21-12-10-17(11-13-21)14-20-19(22)9-6-16-4-7-18(23-3)8-5-16/h4-5,7-8,15,17H,6,9-14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKULILRCWNDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2987243.png)
![3-(4-chlorophenyl)-5-methyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2987244.png)

![4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2987247.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2987250.png)
![7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2987251.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B2987254.png)
![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B2987255.png)
![2-(3-Methoxyphenyl)-5-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-imidazole-4-carboxamide](/img/structure/B2987257.png)



![3-methoxy-1-methyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2987266.png)